

Check Availability & Pricing

## Technical Support Center: [Dmt1]DALDA Cross-Reactivity with Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | [Dmt1]DALDA |           |
| Cat. No.:            | B526439     | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the cross-reactivity of the potent mu-opioid receptor agonist, **[Dmt1]DALDA**, with other opioid receptors. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for key assays.

## Frequently Asked Questions (FAQs)

Q1: What is the established opioid receptor selectivity of [Dmt1]DALDA?

A1: **[Dmt1]DALDA**, or H-Dmt-D-Arg-Phe-Lys-NH2, is a highly potent and selective agonist for the mu-opioid receptor (MOR).[1] It exhibits significantly lower affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR).[1] Its selectivity for the human mu-opioid receptor is approximately 10,000-fold higher than for the human delta-opioid receptor.[2] However, its selectivity over the human kappa-opioid receptor is less pronounced, at about 26-fold.[2]

Q2: Does [Dmt1]DALDA show any functional activity at delta or kappa-opioid receptors?

A2: Yes, functional assays have demonstrated that **[Dmt1]DALDA** is a full agonist at both the human mu-opioid receptor (hMOR) and the human delta-opioid receptor (hDOR).[2][3] In contrast, it acts as a partial agonist at the human kappa-opioid receptor (hKOR).[2][3]



Q3: Why is it important to experimentally verify the cross-reactivity of **[Dmt1]DALDA** in my specific assay system?

A3: While the general selectivity profile of **[Dmt1]DALDA** is well-documented, experimental conditions can influence ligand-receptor interactions. Factors such as the expression system (e.g., cell line, native tissue), buffer composition, and the specific radioligand used in binding assays can slightly alter the observed binding affinities and functional potencies. Therefore, it is crucial to determine the cross-reactivity under your specific experimental conditions to ensure accurate interpretation of your results.

# Data Presentation: [Dmt1]DALDA Opioid Receptor Binding Affinity and Functional Potency

The following table summarizes the quantitative data on the interaction of **[Dmt1]DALDA** with human mu, delta, and kappa opioid receptors.

| Parameter                     | Receptor                                     | Value        | Reference |
|-------------------------------|----------------------------------------------|--------------|-----------|
| Binding Affinity (Ki)         | Mu (μ)                                       | 0.143 nM     | [1]       |
| Delta (δ)                     | ~2100 nM (Calculated from selectivity ratio) | [1]          |           |
| Карра (к)                     | 22.3 nM (Calculated from selectivity ratio)  | [1]          |           |
| Functional Potency<br>(EC50)  | Mu (μ)                                       | 1.14 nM      | [4]       |
| Functional Efficacy<br>(Emax) | Mu (μ)                                       | Full Agonist | [2][3]    |
| Delta (δ)                     | Full Agonist                                 | [2][3]       | _         |
| Карра (к)                     | Partial Agonist                              | [2][3]       | _         |

## **Mandatory Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: [Dmt1]DALDA Cross-Reactivity with Opioid Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b526439#dmt1-dalda-cross-reactivity-with-other-opioid-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com